molecular formula C19H21NO B3954991 1-(2-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline

1-(2-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B3954991
M. Wt: 279.4 g/mol
InChI Key: CXJSPZGHNKPVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline, also known as PBTQ, is a heterocyclic compound that has attracted the attention of many researchers due to its potential applications in the field of medicinal chemistry. PBTQ belongs to the class of tetrahydroquinoline derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. In

Mechanism of Action

The mechanism of action of 1-(2-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or receptors involved in the growth and proliferation of cancer cells or the replication of viruses. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
This compound has been found to exhibit low toxicity and good bioavailability, which makes it a promising candidate for drug development. Several studies have reported the ability of this compound to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, as well as antiviral activity against herpes simplex virus and influenza virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline is its low toxicity and good bioavailability, which makes it a promising candidate for drug development. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its relatively low potency compared to other tetrahydroquinoline derivatives, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research on 1-(2-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline. One of the areas of interest is the development of this compound-based drugs for the treatment of cancer, bacterial infections, and viral infections. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, the exploration of the structure-activity relationship of this compound and its derivatives may lead to the development of more potent and selective compounds with improved pharmacological properties.

Scientific Research Applications

1-(2-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. Several studies have reported the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, bacterial infections, and viral infections. This compound has also been studied for its antioxidant and anti-inflammatory activities, which may have implications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-2-17(15-9-4-3-5-10-15)19(21)20-14-8-12-16-11-6-7-13-18(16)20/h3-7,9-11,13,17H,2,8,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJSPZGHNKPVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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